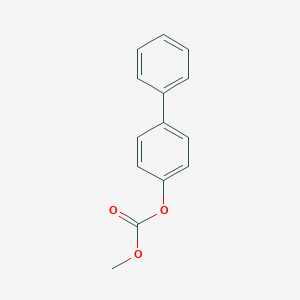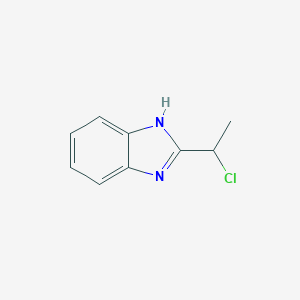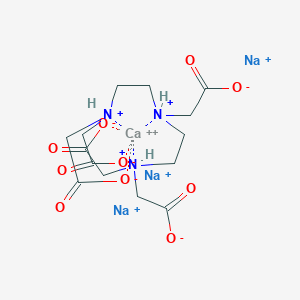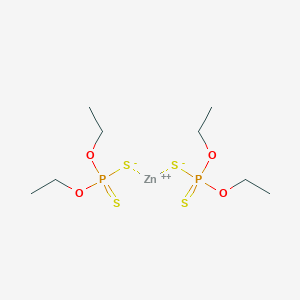
Zinc;diethoxy-sulfanylidene-sulfido-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;diethoxy-sulfanylidene-sulfido-lambda5-phosphane, commonly known as ZnDTP, is an organophosphorus compound that contains zinc and phosphorus. ZnDTP is widely used as an anti-wear and anti-oxidant additive in lubricating oils due to its excellent thermal stability, anti-wear properties, and low toxicity. In
Mécanisme D'action
ZnDTP works by forming a protective layer on the metal surface, reducing friction and wear. It also acts as an anti-oxidant, preventing the oxidation of the lubricating oil and reducing the formation of harmful byproducts. In cancer cells, ZnDTP induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
ZnDTP has been shown to have low toxicity and minimal adverse effects on human health. In animal studies, ZnDTP has been found to accumulate in the liver and kidneys, but no significant toxicity was observed. ZnDTP has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
ZnDTP is a widely used additive in lubricating oils, making it readily available for research purposes. However, the complex nature of lubrication systems can make it difficult to isolate the effects of ZnDTP on a specific component. Additionally, the use of ZnDTP in lubricating oils is subject to regulation, which can limit the availability of certain formulations.
Orientations Futures
There are several areas of future research for ZnDTP. One area of interest is the development of new synthesis methods that are more environmentally friendly and cost-effective. Another area of research is the optimization of ZnDTP formulations for specific applications, such as high-temperature or high-pressure environments. Additionally, the potential anti-cancer properties of ZnDTP warrant further investigation, particularly in in vivo studies.
Méthodes De Synthèse
ZnDTP can be synthesized by reacting zinc oxide with phosphorus pentasulfide and diethanolamine. The reaction produces ZnDTP and water as a byproduct. The synthesized ZnDTP can be further purified by recrystallization.
Applications De Recherche Scientifique
ZnDTP has been extensively studied in the field of lubrication and tribology. It has been shown to improve the anti-wear and anti-oxidant properties of lubricating oils, leading to longer equipment life and reduced maintenance costs. ZnDTP has also been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
16569-75-8 |
|---|---|
Nom du produit |
Zinc;diethoxy-sulfanylidene-sulfido-lambda5-phosphane |
Formule moléculaire |
C8H20O4P2S4Zn |
Poids moléculaire |
435.8 g/mol |
Nom IUPAC |
zinc;diethoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C4H11O2PS2.Zn/c2*1-3-5-7(8,9)6-4-2;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2 |
Clé InChI |
XTSGVGDQDBKLBT-UHFFFAOYSA-L |
SMILES |
CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Zn+2] |
SMILES canonique |
CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Zn+2] |
Synonymes |
Bis[(diethoxythiophophinyl)thio]zinc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




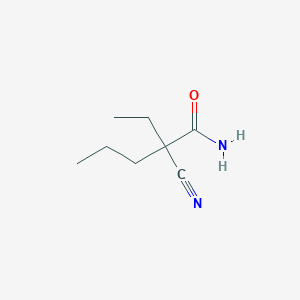


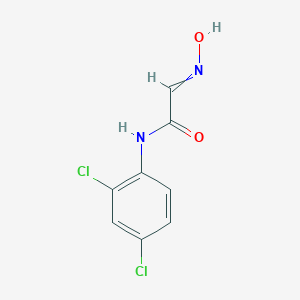
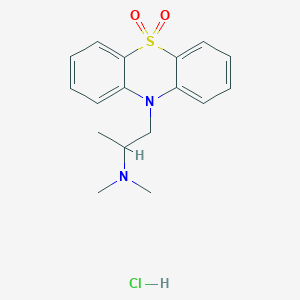
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)



